N-(2,3-dimethylphenyl)-2-(5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl)acetamide
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Description
N-(2,3-dimethylphenyl)-2-(5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C20H21N3O2 and its molecular weight is 335.407. The purity is usually 95%.
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Scientific Research Applications
Chloroacetamide Derivatives in Algal Fatty Acid Synthesis Inhibition
Chloroacetamides, such as alachlor and metazachlor, are herbicides used to control annual grasses and broad-leaved weeds in various crops. These compounds act by inhibiting fatty acid synthesis in plants, such as the green alga Scenedesmus Acutus (Weisshaar & Böger, 1989).
Coordination Complexes with Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and characterized, leading to the creation of Co(II) and Cu(II) coordination complexes. These complexes, through their unique structures, exhibit significant antioxidant activity, suggesting potential applications in oxidative stress-related research (Chkirate et al., 2019).
Novel Capabilities in Molecular Structure and Antimicrobial Activity
Compounds related to the pyrazole and acetamide groups have been synthesized with varied molecular structures, demonstrating moderate herbicidal and fungicidal activities. Such activities highlight the potential for developing new agricultural chemicals (Hu Jingqian et al., 2016).
Contributions to Drug Design and Antipsychotic Agents
N-substituted pyrazol-5-ols have been explored for their potential as antipsychotic agents, demonstrating that modifications to the pyrazole structure can lead to compounds with significant activity in behavioral animal tests without interacting with dopamine receptors (Wise et al., 1987).
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[5-(4-methylphenyl)-3-oxo-1H-pyrazol-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-7-9-16(10-8-13)18-11-20(25)23(22-18)12-19(24)21-17-6-4-5-14(2)15(17)3/h4-11,22H,12H2,1-3H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQUSUGFJNTUQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(N2)CC(=O)NC3=CC=CC(=C3C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.